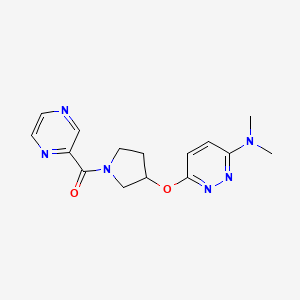

(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of this compound could involve the use of pyrrolidine, a five-membered ring that is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis could involve ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex, given the presence of multiple rings and functional groups. The pyrrolidine ring in the structure contributes to the stereochemistry of the molecule . The spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis

The compound could be involved in various chemical reactions. For instance, alkynyl heterocycles have been shown to be effective dipolarophiles for pyridine N-imine . Also, the compound could be involved in oxidation reactions .Scientific Research Applications

Synthesis of Complex Molecules : The compound is used in the synthesis of complex molecules. For example, it was involved in creating [(ppyEt)Re(CO)3Br], a mononuclear Re(I) complex derived from pyrroline-pyrazolyl-pyridazine, indicating its utility in preparing compounds with potential applications in various fields, such as catalysis or material science (Saldías et al., 2020).

Formation of Imidazo-pyridines and Pyrazines : It is used in transformations leading to the formation of imidazo-[1,2-a]pyridines, irmdazo[1,2-a]pyrimidines, and 2-oxa-6a, 10c-diazaaceanthrylenes, highlighting its role in the synthesis of diverse heterocyclic compounds with potential pharmacological properties (Kolar et al., 1996).

Investigation of Herbicidal Properties : This compound is also involved in studying the modes of action of pyridazinone herbicides. It helps in understanding the biochemical pathways influenced by these herbicides, aiding in the development of more efficient and targeted agricultural chemicals (Hilton et al., 1969).

Antimicrobial and Antimycobacterial Activities : The compound has been utilized in the synthesis of nicotinic acid hydrazide derivatives, which have been screened for their antimycobacterial activity. This indicates its relevance in the development of new drugs and treatments for microbial infections (R.V.Sidhaye et al., 2011).

Study of Oxidative Degradates : The compound is used in the identification of oxidative degradates of thrombin inhibitors using liquid chromatography/mass spectrometry, which is crucial in understanding the stability and degradation pathways of pharmaceutical compounds (Wu et al., 1999).

Future Directions

properties

IUPAC Name |

[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-pyrazin-2-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O2/c1-20(2)13-3-4-14(19-18-13)23-11-5-8-21(10-11)15(22)12-9-16-6-7-17-12/h3-4,6-7,9,11H,5,8,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISBLOHVVIMDBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyrazin-2-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2643115.png)

![(2Z)-2-amino-3-[(E)-[(thiophen-3-yl)methylidene]amino]but-2-enedinitrile](/img/structure/B2643118.png)

![5-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2643121.png)

![N-Methyl-N-[2-oxo-2-[(1-propan-2-ylpyrazol-4-yl)amino]ethyl]prop-2-enamide](/img/structure/B2643123.png)

![1-(Benzenesulfonyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2643131.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2643132.png)

![2-[2-(Methoxymethyl)oxiran-2-yl]furan](/img/structure/B2643133.png)